(2R)-2-amino-4-[4-[(1R)-1-amino-2-[[(3S)-1-[(R)-carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]amino]-2-oxoethyl]phenoxy]butanoic acid
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Overview
Description
tsuyamanensis . Monobactams are a class of beta-lactam antibiotics characterized by a single beta-lactam ring, which is crucial for their antibacterial activity. (2R)-2-amino-4-[4-[(1R)-1-amino-2-[[(3S)-1-[(R)-carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]amino]-2-oxoethyl]phenoxy]butanoic acid is known for its effectiveness against a variety of Gram-negative bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-4-[4-[(1R)-1-amino-2-[[(3S)-1-[(R)-carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]amino]-2-oxoethyl]phenoxy]butanoic acid involves complex organic reactions. The primary synthetic route includes the formation of the beta-lactam ring, which is a key structural component of the compound. This process typically involves the cyclization of specific amino acid derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound is generally achieved through fermentation processes using the bacterium Nocardia uniformis subsp. tsuyamanensis. The fermentation broth is then subjected to various purification steps, including filtration, extraction, and crystallization, to isolate the antibiotic in its pure form .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-4-[4-[(1R)-1-amino-2-[[(3S)-1-[(R)-carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]amino]-2-oxoethyl]phenoxy]butanoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles depending on the specific substitution reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
(2R)-2-amino-4-[4-[(1R)-1-amino-2-[[(3S)-1-[(R)-carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]amino]-2-oxoethyl]phenoxy]butanoic acid has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying beta-lactam ring chemistry and its reactivity.
Biology: Employed in studies of bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Investigated for its potential use in treating infections caused by Gram-negative bacteria.
Industry: Utilized in the development of new antimicrobial agents and as a standard in microbiological assays.
Mechanism of Action
(2R)-2-amino-4-[4-[(1R)-1-amino-2-[[(3S)-1-[(R)-carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]amino]-2-oxoethyl]phenoxy]butanoic acid exerts its antibacterial effects by inhibiting the synthesis of peptidoglycan, an essential component of the bacterial cell wall. It specifically targets penicillin-binding proteins, which are crucial for cell wall synthesis. By binding to these proteins, the antibiotic disrupts the cross-linking of peptidoglycan strands, leading to cell lysis and death .
Comparison with Similar Compounds
Similar Compounds
Nocardicin D: Another monobactam antibiotic produced by Nocardia uniformis subsp.
Penicillins: Beta-lactam antibiotics with a similar mechanism of action but different structural features.
Cephalosporins: Another class of beta-lactam antibiotics with a broader spectrum of activity.
Uniqueness
(2R)-2-amino-4-[4-[(1R)-1-amino-2-[[(3S)-1-[(R)-carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]amino]-2-oxoethyl]phenoxy]butanoic acid is unique due to its specific production by Nocardia uniformis subsp. tsuyamanensis and its effectiveness against Gram-negative bacteria. Its monobactam structure also distinguishes it from other beta-lactam antibiotics, which typically have fused bicyclic structures .
Properties
Molecular Formula |
C23H26N4O8 |
---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
(2R)-2-amino-4-[4-[(1R)-1-amino-2-[[(3S)-1-[(R)-carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]amino]-2-oxoethyl]phenoxy]butanoic acid |
InChI |
InChI=1S/C23H26N4O8/c24-16(22(31)32)9-10-35-15-7-3-12(4-8-15)18(25)20(29)26-17-11-27(21(17)30)19(23(33)34)13-1-5-14(28)6-2-13/h1-8,16-19,28H,9-11,24-25H2,(H,26,29)(H,31,32)(H,33,34)/t16-,17+,18-,19-/m1/s1 |
InChI Key |
CWTCWGGPTVMMLT-FCGDIQPGSA-N |
Isomeric SMILES |
C1[C@@H](C(=O)N1[C@H](C2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@@H](C3=CC=C(C=C3)OCC[C@H](C(=O)O)N)N |
Canonical SMILES |
C1C(C(=O)N1C(C2=CC=C(C=C2)O)C(=O)O)NC(=O)C(C3=CC=C(C=C3)OCCC(C(=O)O)N)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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